2-(2,5-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene is an organic compound that features a thiophene ring substituted with a difluorobenzoyl group and a dioxolane ring. This compound is of interest due to its unique structural properties, which make it a potential candidate for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene typically involves the following steps:
Formation of the Thiophene Core: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.
Introduction of the Difluorobenzoyl Group: The difluorobenzoyl group can be introduced via Friedel-Crafts acylation, using 2,5-difluorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Dioxolane Ring: The dioxolane ring can be attached through a condensation reaction between a diol and a carbonyl compound in the presence of an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group in the difluorobenzoyl moiety can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the difluorobenzoyl group can be substituted with nucleophiles under appropriate conditions, such as using potassium tert-butoxide in a polar aprotic solvent.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Potassium tert-butoxide, polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, hydrocarbons.
Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(2,5-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its difluorobenzoyl group is particularly useful in probing enzyme active sites and understanding enzyme-substrate interactions.
Medicine
In medicine, derivatives of this compound may be investigated for their potential therapeutic properties. The presence of the difluorobenzoyl group can enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and photovoltaic cells, due to its electronic properties.
Mechanism of Action
The mechanism of action of 2-(2,5-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The difluorobenzoyl group can form strong interactions with protein active sites, while the thiophene ring can participate in π-π stacking interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(2,5-Difluorobenzoyl)thiophene: Lacks the dioxolane ring, which may affect its solubility and reactivity.
2-(2,5-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene: Substitution of fluorine with chlorine can alter the compound’s electronic properties and reactivity.
2-(2,5-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)furan: Replacement of the thiophene ring with a furan ring can impact the compound’s aromaticity and stability.
Uniqueness
2-(2,5-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene is unique due to the combination of its difluorobenzoyl and dioxolane substituents, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications, from material science to medicinal chemistry.
Properties
IUPAC Name |
(2,5-difluorophenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O3S/c15-8-1-2-10(16)9(7-8)13(17)11-3-4-12(20-11)14-18-5-6-19-14/h1-4,7,14H,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRJPKCOJJNVBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(S2)C(=O)C3=C(C=CC(=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641963 |
Source
|
Record name | (2,5-Difluorophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898778-78-4 |
Source
|
Record name | (2,5-Difluorophenyl)[5-(1,3-dioxolan-2-yl)-2-thienyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898778-78-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,5-Difluorophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.